molecular formula C8H16O2 B14477485 Methyl 2,4-dimethylpentanoate CAS No. 71672-33-8

Methyl 2,4-dimethylpentanoate

Cat. No.: B14477485
CAS No.: 71672-33-8
M. Wt: 144.21 g/mol
InChI Key: YVRSBVTZWFNBRU-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O2. It is a methyl ester derived from 2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethylpentanoate can be synthesized through the esterification of 2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,4-dimethylpentanoic acid and methanol in the presence of a strong acid or base.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2,4-dimethylpentanoic acid and methanol.

    Reduction: 2,4-dimethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 2,4-dimethylpentanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: Similar ester structure but lacks the methyl groups at positions 2 and 4.

    Ethyl 2,4-dimethylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2,4-dimethylhexanoate: Similar structure but with an additional carbon in the chain.

Uniqueness

Methyl 2,4-dimethylpentanoate is unique due to the presence of methyl groups at positions 2 and 4, which can influence its reactivity and interactions with other molecules. This structural feature can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

methyl 2,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRSBVTZWFNBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339950
Record name Methyl 2,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71672-33-8
Record name Methyl 2,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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